O-去甲基文拉法辛 N-二聚体

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

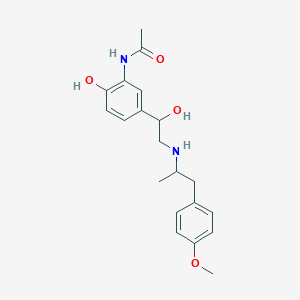

O-Desmethyl Venlafaxine N-Dimer is related to Venlafaxine, a widely used antidepressant . It’s a metabolite of Venlafaxine . It’s used in Venlafaxine impurity profiling as per limits and threshold values specified by respective drug legislations, FDA and pharmacopoeial guidelines during commercial production of Venlafaxine and its related formulations .

Synthesis Analysis

The synthesis of O-Desmethyl Venlafaxine involves a process of demethylation of the methoxy group of venlafaxine . Another study indicated that O-Desmethyl Venlafaxine was synthesized by dimethylation of intermediate III with 37% formaldehyde solution and 85% formic acid solution .Molecular Structure Analysis

The molecular formula of O-Desmethyl Venlafaxine is C16H25NO2 . The molecular weight is 263.37 g/mol . The structure of O-Desmethyl Venlafaxine has been analyzed using liquid chromatography hyphenated to high-resolution tandem mass spectrometry .Chemical Reactions Analysis

Venlafaxine undergoes significant first-pass metabolism in the intestine and liver to form O-Desmethyl Venlafaxine . The first-pass metabolism was modeled as a first-order conversion .Physical And Chemical Properties Analysis

The physical and chemical properties of O-Desmethyl Venlafaxine include a molecular weight of 263.37 g/mol, a XLogP3-AA of 2.6, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 3, and a rotatable bond count of 4 .科学研究应用

Antidepressant Synthesis

O-Desmethyl Venlafaxine N-Dimer may be used in the synthesis of new antidepressant compounds. Its application in the synthesis process optimization could lead to more efficient production methods for antidepressants .

Pharmacokinetic Modeling

Research into the pharmacokinetics of venlafaxine and its metabolites, including O-Desmethyl Venlafaxine, can help in understanding the drug’s absorption, distribution, metabolism, and excretion (ADME) properties. This can lead to improved dosing regimens and better therapeutic outcomes .

3. Inhibitors of Serotonin and Noradrenaline Reuptake Both venlafaxine and O-Desmethyl Venlafaxine are known to inhibit serotonin and noradrenaline reuptake, which is a key mechanism in their antidepressant effects. The N-Dimer form could potentially have enhanced or unique inhibitory effects that could be explored for therapeutic applications .

作用机制

Target of Action

O-Desmethyl Venlafaxine N-Dimer primarily targets the serotonin (5-HT) and norepinephrine (NE) transporters in the central nervous system. These transporters are responsible for the reuptake of serotonin and norepinephrine from the synaptic cleft back into the presynaptic neuron, thus regulating the levels of these neurotransmitters in the brain .

Mode of Action

The compound inhibits the reuptake of serotonin and norepinephrine by binding to their respective transporters. This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their availability to bind to postsynaptic receptors. This action is believed to contribute to its antidepressant effects by improving mood and alleviating symptoms of depression .

Biochemical Pathways

By inhibiting the reuptake of serotonin and norepinephrine, O-Desmethyl Venlafaxine N-Dimer affects several downstream biochemical pathways. Increased levels of these neurotransmitters can modulate various signaling pathways involved in mood regulation, stress response, and neuroplasticity. This includes the activation of the cAMP response element-binding protein (CREB) pathway, which plays a crucial role in neurogenesis and synaptic plasticity .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the stability and efficacy of O-Desmethyl Venlafaxine N-Dimer. For instance, extreme pH levels can affect the compound’s solubility and absorption. Additionally, interactions with other medications that inhibit or induce CYP2D6 can alter its metabolism, impacting its therapeutic efficacy and safety profile.

: DrugBank - Venlafaxine : DrugBank - Desvenlafaxine : JAMA Psychiatry - Dual Mechanisms of Action of Venlafaxine : DrugBank - Desvenlafaxine Pharmacokinetics : DrugBank - Venlafaxine Mechanism : JAMA Psychiatry - Venlafaxine Stability

未来方向

Future research could focus on exploring the relationship between the activity of drug-metabolizing enzymes, assessed by a phenotypic approach, and the concentrations of Venlafaxine and O-Desmethyl Venlafaxine . This could contribute to precision medication in clinical practice and inspire other drugs with pre-system metabolism .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for O-Desmethyl Venlafaxine N-Dimer involves the reaction of O-Desmethyl Venlafaxine with a suitable coupling agent to form the dimeric product.", "Starting Materials": [ "O-Desmethyl Venlafaxine", "Coupling agent (e.g. EDC, DCC)" ], "Reaction": [ "O-Desmethyl Venlafaxine is dissolved in a suitable solvent (e.g. DMF, DMSO)", "The coupling agent is added to the reaction mixture", "The reaction mixture is stirred at room temperature for a suitable period of time (e.g. 24 hours)", "The product is isolated by precipitation or chromatography", "The product is characterized by spectroscopic and analytical methods" ] } | |

CAS 编号 |

1187545-61-4 |

产品名称 |

O-Desmethyl Venlafaxine N-Dimer |

分子式 |

C₃₂H₄₈N₂O₄ |

分子量 |

524.73 |

同义词 |

4-[2-(Dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]-2-[[[2-(1-hydroxycyclohexyl)-2-(4-hydroxyphenyl)ethyl]methylamino]methyl]phenol |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。